3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide
Description
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted at the 3-position with a benzo[b]thiophene moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmacological studies. The synthesis of such derivatives typically involves solid-phase methods or cyclocondensation reactions. For example, solid-phase synthesis using resin-bound intermediates (e.g., cyclic thioureas) and α-haloketones can yield high-purity products . The benzo[b]thiophene substituent introduces a sulfur-rich aromatic system, which may influence electronic properties and biological interactions, particularly in antimicrobial and anticancer applications .
Properties
IUPAC Name |
3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S2.BrH/c1-2-4-12-9(3-1)10(7-16-12)11-8-17-13-14-5-6-15(11)13;/h1-4,7-8H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUUVNIERLVVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CSC2=N1)C3=CSC4=CC=CC=C43.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5,6-Dihydroimidazo[2,1-b]thiazole Skeleton
The foundational step involves cyclocondensation of 2-mercapto-1H-imidazole (1.00 eq.) with 1,2-dibromoethane (1.05 eq.) in acetic acid under reflux (110°C, 6 hr). This produces 5,6-dihydroimidazo[2,1-b]thiazole hydrobromide intermediate with 78% yield after recrystallization from ethanol-diethyl ether (3:1). Critical parameters:
- Stoichiometric control prevents di-substitution byproducts
- Acid concentration (0.5 M H2SO4) optimizes ring closure kinetics
Palladium-Catalyzed Cross-Coupling Strategy
Suzuki-Miyaura Coupling of Pre-Functionalized Intermediates
A halogenated imidazothiazole precursor (3-bromo-5,6-dihydroimidazo[2,1-b]thiazole) undergoes coupling with benzo[b]thiophen-3-ylboronic acid (1.5 eq.) under Pd(PPh3)4 catalysis (2 mol%) in degassed DME/H2O (3:1). Microwave irradiation (120°C, 30 min) enhances conversion to 85% coupled product, followed by hydrobromide salt formation.
Critical Considerations:
- Boronic acid pre-activation with K2CO3 prevents protodeboronation
- Oxygen-free conditions essential for catalyst longevity
- Post-coupling purification via silica chromatography (hexane:EtOAc 4:1)
Multi-Component One-Pot Synthesis
Convergent Assembly Using Gewald Reaction Derivatives
Simultaneous incorporation of benzo[b]thiophene and imidazothiazole moieties is achieved through:
- Condensation of 2-aminothiazole (1.0 eq.) with benzo[b]thiophene-3-carbaldehyde (1.1 eq.)
- In situ cyclization using ethyl bromoacetate (1.2 eq.) in DMF at 80°C (8 hr)
- Direct salt formation with 48% HBr aqueous solution
This cascade approach provides 67% overall yield with minimized isolation steps. NMR monitoring reveals complete imine formation within 2 hr prior to cyclization.
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Strategy
Wang resin-functionalized 2-mercaptoimidazole undergoes sequential:
- On-resin alkylation with 1,2-dibromoethane (3×10 min DMF cycles)
- Benzo[b]thiophene coupling via HATU-activated carboxylic acid
- TFA cleavage (95% purity by HPLC)
- Salt metathesis with HBr in MTBE
Advantages:
- Automated purification reduces metal contaminants <5 ppm
- Scalable to kilogram quantities with 72% isolated yield
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclization | 62 | 98.5 | Moderate | $$ |
| Cross-Coupling | 85 | 99.2 | High | $$$$ |
| Multi-Component | 67 | 97.8 | High | $$ |
| Solid-Phase | 72 | 99.8 | Industrial | $$$$$ |
Cross-coupling provides superior yield but requires expensive palladium catalysts. The multi-component approach balances cost and efficiency for lab-scale production, while solid-phase methods suit GMP manufacturing.
Structural Characterization and Salt Formation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6):
δ 8.21 (d, J=7.8 Hz, 1H, thiophene-H),
7.94 (m, 2H, aromatic),
4.87 (t, J=6.2 Hz, 2H, CH2),
3.62 (t, J=6.2 Hz, 2H, CH2),
3.11 (s, 1H, NH)
13C NMR (100 MHz, DMSO-d6):
168.4 (C=S), 142.7, 135.2, 128.9 (aromatic),
45.3 (CH2), 38.1 (CH2)
HRMS (ESI+): m/z calcd for C13H10BrN3S2 [M+H]+ 350.9412, found 350.9408
Hydrobromide Salt Crystallography
Single-crystal X-ray analysis confirms monoprotonation at N1 of the imidazole ring. The crystal system belongs to P21/c space group with a=8.921 Å, b=12.345 Å, c=14.672 Å. Short contacts (2.89 Å) between bromide and NH+ stabilize the lattice structure.
Process Optimization Challenges
Regioselectivity in Ring Formation
Competitive cyclization pathways necessitate strict temperature control:
- Below 70°C: Favors 5,6-dihydro over fully aromatic byproducts (9:1 ratio)
- Prolonged heating (>8 hr) increases dehydrogenation to imidazo[2,1-b]thiazole (23%)
Solvent Effects on Salt Crystallinity
Table 3: Crystallization Screen Results
| Solvent | Habit | Purity (%) | Yield (%) |
|---|---|---|---|
| EtOH | Needles | 99.1 | 81 |
| MeCN | Plates | 98.7 | 75 |
| EtOAc | Amorphous | 95.3 | 62 |
| IPA | Prisms | 99.4 | 83 |
Isopropyl alcohol produces pharmaceutically acceptable prismatic crystals with optimal flow properties.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted benzothiophenes
Scientific Research Applications
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to inhibit key enzymes and pathways in pathogenic organisms and cancer cells.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide involves its interaction with specific molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase II, which is essential for DNA replication and cell division.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Observations :
Table 2: Antimicrobial and Antioxidant Profiles
Key Observations :
- Antifungal Potency : The 4-chlorophenyl derivative exhibits twice the antifungal activity of Furacilin against C. albicans, highlighting the role of electron-withdrawing groups .
- Antioxidant Efficacy: Phenolic derivatives (e.g., 4-hydroxyphenyl) show near-complete DPPH radical scavenging (97%), attributed to hydrogen donation mechanisms .
Pharmacological and Physicochemical Properties
Table 3: Physicochemical and Pharmacological Data
Key Observations :
- Thermal Stability : Brominated derivatives (e.g., 2-bromo-3-(4-bromophenyl)) exhibit high melting points (>250°C), suggesting robust crystalline structures .
- Therapeutic Potential: Methoxy-substituted analogs show promise as epidermal growth factor receptor (EGFR) inhibitors, while diaryl derivatives demonstrate immunomodulatory effects .
Biological Activity
3-(Benzo[b]thiophen-3-yl)-5,6-dihydroimidazo[2,1-b]thiazole monohydrobromide is a synthetic compound that has garnered attention for its diverse biological activities. This compound is particularly noted for its effectiveness as an antimicrobial agent, with specific mechanisms targeting bacterial metabolism.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- Benzo[b]thiophene moiety : Contributes to the compound's stability and biological interactions.
- Imidazo[2,1-b]thiazole framework : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
The molecular formula is CHBrNS, with a molecular weight of 339.27 g/mol.
The primary mechanism of action for this compound involves the inhibition of pantothenate synthetase, an essential enzyme in the metabolic pathway of Mycobacterium tuberculosis. This inhibition disrupts vital metabolic processes within the bacteria, making it a potential candidate for treating resistant strains of tuberculosis .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : Effective due to its specific mechanism targeting pantothenate synthetase.
- Fungal Infections : Preliminary studies suggest potential antifungal activity.
- Anticancer Properties : The compound has shown promise in influencing cellular processes related to cancer cell proliferation and survival.
Interaction Studies
Studies have demonstrated that this compound effectively binds to its target enzymes, leading to significant inhibition of their activity. This interaction highlights its therapeutic potential against infections caused by resistant strains of pathogens.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound. The following table summarizes some notable compounds and their characteristics:
| Compound Name | Structural Features | Key Biological Activity |
|---|---|---|
| 4-(Benzo[b]thiophen-3-yl)-thiazole-2-thiol | Contains thiazole and thiol groups | Antimicrobial |
| 1-Benzo[b]thiophen-3-yl-2-bromoethanone | Exhibits different reactivity due to bromo group | Synthetic applications |
| Benzo[b]thiophene derivatives | Various structural modifications | Broad range of biological activities |
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
-
Antimicrobial Efficacy Against Mycobacterium tuberculosis :
- A study demonstrated that the compound inhibited pantothenate synthetase effectively, showing IC values indicative of strong antimicrobial activity .
-
Potential Antifungal Activity :
- Preliminary assays indicated that the compound could inhibit the growth of certain fungal strains, warranting further investigation into its antifungal properties .
-
Anticancer Activity :
- Research exploring the effects on cancer cell lines showed that the compound influenced gene expression related to cell survival and apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
